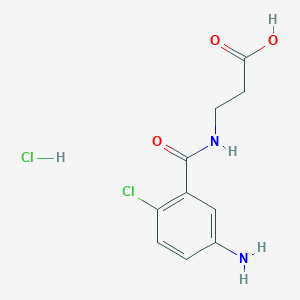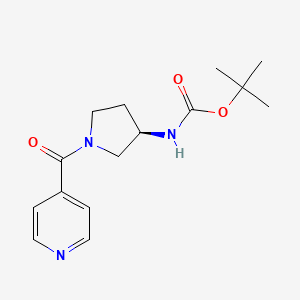
SEP-363856
Übersicht
Beschreibung
Im Gegensatz zu traditionellen Antipsychotika, die an Dopamin-D2-Rezeptoren binden, entfaltet SEP-363856 seine Wirkung durch Agonismus am Spurenamin-assoziierten Rezeptor 1 (TAAR1) und am Serotonin-5-Hydroxytryptamin-Typ 1A (5-HT1A) -Rezeptor . Dieser einzigartige Wirkmechanismus bietet eine vielversprechende Alternative zur Behandlung von Schizophrenie, insbesondere bei Patienten, die nicht gut auf Dopaminrezeptor-Antagonisten ansprechen .
Vorbereitungsmethoden
SEP-363856 kann durch verschiedene Synthesewege hergestellt werden. Eine Methode beinhaltet die Herstellung von Feststoffformen wie this compound-Hydrobromid, this compound-Fumarat, this compound-R-Camsylat und this compound-S-Camsylat . Der Syntheseprozess umfasst typischerweise die folgenden Schritte:
Bildung der Kernstruktur: Die Kernstruktur von this compound wird durch eine Reihe chemischer Reaktionen synthetisiert, die die Bildung eines Thieno[2,3-c]pyran-Ringsystems beinhalten.
Modifikationen der funktionellen Gruppen: Die Kernstruktur wird dann modifiziert, um die notwendigen funktionellen Gruppen einzuführen, wie z. B. die N-Methylmethanamin-Einheit.
Chemische Reaktionsanalyse
This compound unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Die Verbindung kann Oxidationsreaktionen eingehen, insbesondere am Schwefelatom im Thieno[2,3-c]pyran-Ringsystem.
Reduktion: Reduktionsreaktionen können an den stickstoffhaltigen funktionellen Gruppen auftreten, wie z. B. der N-Methylmethanamin-Einheit.
Häufige Reagenzien und Bedingungen, die in diesen Reaktionen verwendet werden, umfassen Oxidationsmittel wie Wasserstoffperoxid, Reduktionsmittel wie Natriumborhydrid und verschiedene Katalysatoren, um Substitutionsreaktionen zu erleichtern. Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden .
Wissenschaftliche Forschungsanwendungen
This compound hat mehrere wissenschaftliche Forschungsanwendungen, darunter:
Psychiatrie: Die primäre Anwendung von this compound liegt in der Behandlung von Schizophrenie und Parkinson-Krankheitspsychose. .
Neurowissenschaften: this compound wird in der Forschung verwendet, um die Rolle von TAAR1- und 5-HT1A-Rezeptoren im Gehirn zu untersuchen.
Pharmakologie: Forscher verwenden this compound, um neue pharmakologische Ansätze zur Behandlung von psychischen Erkrankungen zu erforschen.
Wirkmechanismus
Der Wirkmechanismus von this compound beinhaltet Agonismus am Spurenamin-assoziierten Rezeptor 1 (TAAR1) und am Serotonin-5-Hydroxytryptamin-Typ 1A (5-HT1A) -Rezeptor . Durch die Aktivierung dieser Rezeptoren moduliert this compound die Neurotransmitterfreisetzung und neuronale Signalwege, was zu seinen antipsychotischen Wirkungen führt. Dieser Mechanismus unterscheidet sich von traditionellen Antipsychotika, die hauptsächlich Dopamin-D2-Rezeptoren blockieren, was zu erheblichen Nebenwirkungen führen kann .
Analyse Chemischer Reaktionen
SEP-363856 undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thieno[2,3-c]pyran ring system.
Reduction: Reduction reactions can occur at the nitrogen-containing functional groups, such as the N-methylmethanamine moiety.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
SEP-363856 has several scientific research applications, including:
Psychiatry: The primary application of this compound is in the treatment of schizophrenia and Parkinson’s disease psychosis. .
Neuroscience: this compound is used in research to study the role of TAAR1 and 5-HT1A receptors in the brain.
Pharmacology: Researchers use this compound to explore new pharmacological approaches for treating mental health conditions.
Wirkmechanismus
The mechanism of action of SEP-363856 involves agonism at trace amine-associated receptor 1 (TAAR1) and serotonin 5-hydroxytryptamine type 1A (5-HT1A) receptors . By activating these receptors, this compound modulates neurotransmitter release and neuronal signaling pathways, leading to its antipsychotic effects. This mechanism is distinct from traditional antipsychotics that primarily block dopamine D2 receptors, which can cause significant side effects .
Vergleich Mit ähnlichen Verbindungen
SEP-363856 ist unter den Antipsychotika aufgrund seines nicht-dopaminergen Wirkmechanismus einzigartig. Ähnliche Verbindungen umfassen:
Aripiprazol: Ein partieller Agonist an Dopamin-D2-Rezeptoren und Serotonin-5-HT1A-Rezeptoren.
Brexpiprazol: Ähnlich wie Aripiprazol wirkt es als partieller Agonist an Dopamin-D2-Rezeptoren und Serotonin-5-HT1A-Rezeptoren.
Lurasidon: Ein Antagonist an Dopamin-D2-Rezeptoren und Serotonin-5-HT2A-Rezeptoren.
Das einzigartige Rezeptorprofil und der Wirkmechanismus von this compound machen es zu einem vielversprechenden Kandidaten für Patienten, die nicht gut auf traditionelle Antipsychotika ansprechen .
Eigenschaften
IUPAC Name |
1-[(7S)-5,7-dihydro-4H-thieno[2,3-c]pyran-7-yl]-N-methylmethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NOS/c1-10-6-8-9-7(2-4-11-8)3-5-12-9/h3,5,8,10H,2,4,6H2,1H3/t8-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABDDQTDRAHXHOC-QMMMGPOBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1C2=C(CCO1)C=CS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CNC[C@H]1C2=C(CCO1)C=CS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1310426-33-5 | |
| Record name | SEP-363856 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1310426335 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | SEP-363856 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB15665 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Ulotaront | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3K6270MG59 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-(1-isobutyl-1H-benzo[d]imidazol-2-yl)ethanamine hydrochloride](/img/structure/B1651553.png)
![2-(1H-benzo[d]imidazol-2-yl)-1-(4-fluorophenyl)ethanamine hydrochloride](/img/structure/B1651554.png)

![N-[2-(3,5-dimethylpiperidin-1-yl)ethyl]-4-methylpyrimidine-5-carboxamide](/img/structure/B1651557.png)



![1-[3-[(5-methyl-1H-pyrazol-3-yl)methylamino]phenyl]pyrrolidin-2-one](/img/structure/B1651565.png)
![[(2,3-dihydrothieno[3,4-b][1,4]dioxin-5-ylcarbonyl)amino](3,5-dimethyl-1H-pyrazol-4-yl)acetic acid](/img/structure/B1651566.png)
![2-[benzyl(methyl)amino]-N-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]-1,3-dihydroindene-2-carboxamide](/img/structure/B1651567.png)



